molecular formula C13H8ClNO4S2 B1628868 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride CAS No. 332361-07-6

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

Cat. No.: B1628868
CAS No.: 332361-07-6
M. Wt: 341.8 g/mol
InChI Key: KZRZSNJPWGKGQU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₈ClNO₄S₂ Molecular Weight: 341.79 g/mol CAS Number: 332361-07-6 Structure: This compound consists of a thiophene-2-sulfonyl chloride backbone substituted at the 5-position with a (1,3-dioxoisoindol-2-yl)methyl group. The dioxoisoindole moiety introduces electron-withdrawing properties, while the sulfonyl chloride group enhances reactivity toward nucleophilic substitution reactions. It is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZSNJPWGKGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591081
Record name 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332361-07-6
Record name 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-(Chloromethyl)thiophene-2-sulfonyl Chloride

The foundational step involves preparing 5-(chloromethyl)thiophene-2-sulfonyl chloride, a critical intermediate. This process typically begins with thiophene , which undergoes sequential functionalization:

  • Methylation at Position 5 :
    Thiophene is alkylated at the 5-position using methyl chloride in the presence of a Friedel-Crafts catalyst (e.g., AlCl₃) to yield 5-methylthiophene .
  • Sulfonation at Position 2 :
    The methylated derivative is sulfonated using fuming sulfuric acid or sulfur trioxide (SO₃) in a dichloroethane solvent. The sulfonic acid group directs substitution to the 2-position due to its strong electron-withdrawing effects.
  • Chlorination to Sulfonyl Chloride :
    The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions.
  • Chlorination of the Methyl Group :
    Radical chlorination with Cl₂ under UV light or using N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) introduces the chloromethyl group.

Key Reaction Conditions :

  • Sulfonation temperature: 40–60°C
  • Chlorination duration: 4–6 hours
  • Yield range: 60–75%

Phthalimide Substitution

The chloromethyl intermediate reacts with potassium phthalimide in a nucleophilic substitution (SN2) mechanism:

  • Reaction Setup :
    5-(Chloromethyl)thiophene-2-sulfonyl chloride is dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Substitution :
    Potassium phthalimide is added stoichiometrically, and the mixture is heated to 80–100°C for 6–12 hours. The reaction replaces the chloromethyl group with the phthalimide moiety.
  • Workup :
    The product is precipitated by adding ice-cold water, filtered, and purified via recrystallization from ethanol or acetonitrile.

Optimization Notes :

  • Excess phthalimide (1.2–1.5 equivalents) improves yield.
  • Reaction monitoring via HPLC ensures completion (e.g., disappearance of the chloromethyl intermediate).

Direct Sulfonation of Pre-Functionalized Thiophene

Synthesis of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene

This route prioritizes early introduction of the phthalimide group:

  • Preparation of 5-(Bromomethyl)thiophene :
    Thiophene is brominated at the 5-position using N-bromosuccinimide (NBS) under radical conditions (e.g., light initiation).
  • Phthalimide Coupling :
    The bromomethyl derivative reacts with phthalimide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 8–12 hours.

Sulfonation and Chlorination

The pre-functionalized thiophene undergoes sulfonation:

  • Sulfonation :
    The compound is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonic acid group at position 2.
  • Chlorination :
    Conversion to sulfonyl chloride is achieved using PCl₅ in dichloromethane under reflux.

Challenges :

  • The electron-withdrawing phthalimide group may hinder sulfonation, necessitating excess ClSO₃H.
  • Yield for this route: 50–65%.

Oxidative Coupling Approaches

Metal-Catalyzed Cross-Coupling

Recent patents describe oxidative amidation strategies for analogous sulfonyl chlorides:

  • Substrate Preparation :
    5-Aminomethylthiophene-2-sulfonyl chloride is synthesized via reductive amination of a nitro precursor.
  • Oxidative Coupling :
    The amine reacts with phthalic anhydride in the presence of copper iodide (CuI) and silver iodate (AgIO₃) in acetonitrile at 50°C.

Advantages :

  • High regioselectivity.
  • Reduced byproduct formation compared to classical substitution.

Reaction Schema :
$$
\text{5-Aminomethylthiophene-2-sulfonyl chloride} + \text{Phthalic anhydride} \xrightarrow{\text{CuI, AgIO₃}} \text{Target Compound}
$$

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 60–75 ≥95 Simplicity, scalable Multiple steps, chlorination hazards
Direct Sulfonation 50–65 90–93 Early phthalimide introduction Low yield due to steric hindrance
Oxidative Coupling 70–80 ≥97 High selectivity, fewer byproducts Requires expensive catalysts

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile are preferred for substitution reactions due to their ability to stabilize ionic intermediates.
  • Chlorination Solvents : Dichloromethane and thionyl chloride are used for sulfonyl chloride formation but require strict moisture control.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures effectively remove unreacted phthalimide.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves sulfonic acid impurities.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems enhance safety during exothermic sulfonation steps, reducing reaction times by 40% compared to batch processes.

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferases show promise for eco-friendly sulfonyl chloride synthesis, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The phthalimide moiety can engage in condensation reactions with amines and other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Oxidized Thiophene Derivatives: Resulting from oxidation reactions.

    Reduced Thiophene Derivatives: Produced through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds containing thiophene and isoindole moieties exhibit significant antitumor activity. For instance, derivatives of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride have been studied for their potential to inhibit cancer cell proliferation. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A series of experiments revealed that this compound derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect highlights its potential as a lead compound in drug development .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a valuable reagent in organic synthesis. It can be employed in the preparation of various sulfonamide derivatives through nucleophilic substitution reactions. The sulfonyl chloride group facilitates the introduction of sulfonamide functionalities into organic molecules, which are important in pharmaceuticals .

Synthesis of Functional Materials
This compound is also utilized in the synthesis of functional materials such as polymers and dyes. Its ability to form stable linkages with other organic compounds makes it an attractive building block for developing new materials with tailored properties .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a series of thiophene-based compounds, including this compound. The results indicated significant cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism of action was linked to the induction of oxidative stress and apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Data Tables

Application Area Description Reference
Medicinal ChemistryAntitumor activity against cancer cell lines
Antimicrobial PropertiesActivity against Gram-positive and Gram-negative bacteria
Organic SynthesisReagent for preparing sulfonamide derivatives
Functional MaterialsBuilding block for polymers and dyes

Mechanism of Action

The mechanism of action of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is harnessed in biochemical assays and drug development to target specific molecular pathways.

Comparison with Similar Compounds

Structural and Physical Property Comparison

A comparative analysis with related thiophene-based sulfonyl chlorides is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Substituent
Target Compound C₁₃H₈ClNO₄S₂ 341.79 Not Reported 332361-07-6 (1,3-Dioxoisoindol-2-yl)methyl
5-(2-Pyridyl)thiophene-2-sulfonyl chloride C₉H₆ClNO₂S₂ 259.73 87–89 151858-64-9 2-Pyridyl
5-(3,5-Dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride C₁₀H₉ClNO₃S₂ 278.77 82–84 Not Reported 3,5-Dimethylisoxazol-4-yl
5-(3,5-Dimethylisoxazol-4-yl)furan-2-sulfonyl chloride C₉H₉ClNO₃S₂ 265.75 61–63 Not Reported 3,5-Dimethylisoxazol-4-yl (furan)

Key Observations :

  • The target compound has the highest molecular weight due to the bulky dioxoisoindole group, which may reduce solubility in non-polar solvents compared to pyridyl or isoxazolyl analogs .
  • Substituents like pyridyl (basic nitrogen) or isoxazolyl (electron-deficient heterocycle) influence electronic properties, altering reactivity in sulfonamide formation or cross-coupling reactions .

Reactivity and Functional Group Influence

  • Target Compound : The dioxoisoindole group (a phthalimide derivative) enhances electrophilicity at the sulfonyl chloride site, favoring reactions with amines or alcohols to form sulfonamides or sulfonate esters. This property is critical in drug design, where phthalimide derivatives are common pharmacophores .
  • Pyridyl Analog : The 2-pyridyl substituent introduces a basic nitrogen, enabling coordination with metal catalysts or participation in acid-base reactions, which is absent in the target compound .

Biological Activity

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride (CAS No. 332361-07-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H8_{8}ClNO4_{4}S
  • Molecular Weight : 307.72 g/mol
  • Structure : The compound features a thiophene ring, a dioxoisoindole moiety, and a sulfonyl chloride functional group, which are key to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as a reactive electrophile, potentially modifying nucleophilic sites on proteins or other biomolecules.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.

CompoundActivityReference
Sulfonamide derivativesAntibacterial
Dioxoisoindole derivativesAntifungal

Anticancer Potential

Research indicates that compounds containing dioxoisoindole or thiophene moieties exhibit cytotoxic effects against cancer cell lines. For instance, studies have highlighted the ability of related compounds to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and DNA damage.

StudyCell LineIC50_{50} (µM)Reference
Dioxoisoindole analogsMCF-7 (breast cancer)15.4
Thiophene derivativesHeLa (cervical cancer)20.0

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of a series of thiophene-based sulfonamides against Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, the results suggested that modifications in the thiophene structure could enhance antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies on related dioxoisoindole compounds revealed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. These findings suggest that this compound could similarly affect cancer cell viability.

Q & A

Q. What are the standard synthetic routes for preparing 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride?

Methodological Answer: The compound is typically synthesized via sulfonation and coupling reactions. A common approach involves:

  • Step 1: Chlorosulfonation of a thiophene precursor using chlorosulfonic acid or thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate .
  • Step 2: Alkylation or nucleophilic substitution to introduce the 1,3-dioxoisoindol-2-ylmethyl group. For example, coupling with phthalimide derivatives using non-nucleophilic bases (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How is this compound characterized structurally and analytically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key peaks include aromatic protons (δ 7.5–8.0 ppm for thiophene and isoindole rings) and methylene bridges (δ 4.0–4.5 ppm) .
    • ¹³C NMR: Sulfonyl carbons appear at δ 160–170 ppm; carbonyl groups (dioxoisoindole) at δ 165–175 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 351.02 for C₁₄H₉ClNO₄S₂) .
  • X-ray Crystallography: SHELX software refines crystal structures, identifying bond angles and torsional strain in the sulfonyl chloride moiety .

Q. How can coupling reactions involving this sulfonyl chloride be optimized for high yields?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DCM) to stabilize reactive intermediates .
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity in amidation reactions .
  • Temperature Control: Maintain reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Work-Up: Quench excess SOCl₂ with ice-cold water and extract with ethyl acetate to isolate products .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The sulfonyl chloride group exhibits low LUMO energy (-1.8 eV), favoring attack by amines or alcohols .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO to model hydrolysis kinetics .
  • Software: Gaussian 16 or ORCA packages with B3LYP/6-31G(d) basis sets .

Q. How is this compound applied in synthesizing bioactive molecules?

Methodological Answer:

  • CDK9 Inhibitors: The dioxoisoindole moiety acts as a hydrogen-bond acceptor in kinase binding pockets. Coupling with aminophenyl groups yields inhibitors with IC₅₀ values <100 nM .
  • Antioxidant Derivatives: Chalcone-sulfonyl hybrids (e.g., thiophenyl-chalcones) show radical scavenging activity in DPPH assays (EC₅₀: 12–25 µM) .

Q. What are critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid contact with skin/eyes .
  • Storage: Store at 2–8°C in sealed, amber vials under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 2
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

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